molecular formula C6H7NO3S B2816797 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- CAS No. 59855-96-8

5-Thiazolecarboxylic acid, 2-(methoxymethyl)-

Cat. No.: B2816797
CAS No.: 59855-96-8
M. Wt: 173.19
InChI Key: LEBZOHUAJZKARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolecarboxylic acid, also known by its IUPAC name 1,3-thiazole-5-carboxylic acid, is a heterocyclic compound . It has a molecular weight of 129.14 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Thiazolecarboxylic acid is represented by the linear formula C4H3NO2S . The InChI code for the compound is 1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) .


Physical and Chemical Properties Analysis

5-Thiazolecarboxylic acid is a solid substance . It is typically white to yellow to light brown in color . and is usually stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester reveals its crystallographic data and atomic coordinates. The molecule exhibits two crystallographically independent conformations differing only by the rotational positions of their methoxymethyl substituents, dominated by hydrogen bonding involving the amine hydrogen atoms (Kennedy et al., 1999).

Pharmaceutical Intermediates

The reduction of ethyl 5-thiazolecarboxylate with sodium bis(2-methoxyethoxy)aluminum hydride to produce 5-hydroxymethylthiazole demonstrates its utility as a pharmaceutical intermediate, achieving yields of 72% under various reaction conditions (Tan Bin, 2004).

Corrosion Inhibition

2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole has been synthesized and investigated as a corrosion inhibitor for mild steel in a hydrochloric acid medium, showing significant protection performance with around 98% efficiency after 1 hour of immersion at 303K (Attou et al., 2020).

Biological Activities

Novel thiazoles derivatives containing methoxy-naphthyl moiety have been synthesized and characterized, with some compounds showing moderate anti-TB activities and excellent antibacterial activity. This study underlines the significance of thiazoles in the discovery of potent bioactive agents (Prasad & Nayak, 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

Properties

IUPAC Name

2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-3-5-7-2-4(11-5)6(8)9/h2H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBZOHUAJZKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59855-96-8
Record name 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.